3-Methyl-L-histidine-d3 (hydrochloride)
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Overview
Description
3-Methyl-L-histidine-d3 (hydrochloride) is a deuterium-labeled derivative of 3-Methyl-L-histidine hydrochloride. This compound is found in actin and myosin, which are proteins involved in muscle contraction. It is a derivative of histidine, an essential amino acid that plays a crucial role in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-L-histidine-d3 (hydrochloride) involves the incorporation of deuterium, a stable isotope of hydrogen, into the 3-Methyl-L-histidine molecule. This process typically requires specialized conditions to ensure the selective incorporation of deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of 3-Methyl-L-histidine-d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-L-histidine-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents such as halogens. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 3-Methyl-L-histidine-d3 (hydrochloride) may yield corresponding oxides, while reduction may produce deuterated analogs with altered hydrogen content .
Scientific Research Applications
3-Methyl-L-histidine-d3 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of histidine metabolism.
Biology: Employed in studies of muscle protein turnover and degradation, as it is a marker for muscle protein breakdown.
Medicine: Investigated for its potential role in diagnosing and monitoring muscle-related diseases and conditions.
Industry: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic and metabolic profiles
Mechanism of Action
The mechanism of action of 3-Methyl-L-histidine-d3 (hydrochloride) involves its incorporation into muscle proteins such as actin and myosin. As a deuterium-labeled compound, it serves as a stable isotope tracer, allowing researchers to track its metabolic fate and interactions within biological systems. The molecular targets include enzymes involved in histidine metabolism and pathways related to muscle protein synthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-L-histidine: The non-deuterated form of the compound, commonly found in muscle tissues.
3-Methyl-D-histidine-d3 (hydrochloride): Another deuterium-labeled derivative with similar properties but different isotopic labeling patterns
Uniqueness
3-Methyl-L-histidine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. The incorporation of deuterium enhances the stability and traceability of the compound, making it a valuable tool for research applications .
Properties
Molecular Formula |
C7H12ClN3O2 |
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Molecular Weight |
208.66 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-(trideuteriomethyl)imidazol-4-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H/t6-;/m0./s1/i1D3; |
InChI Key |
VWCFOWBWRITCRS-UPBCFZPRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC=C1C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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